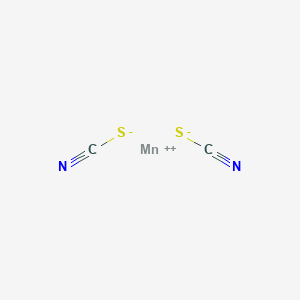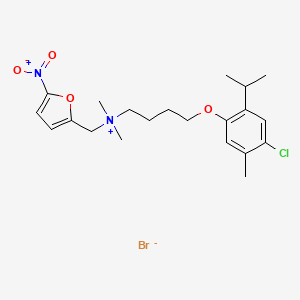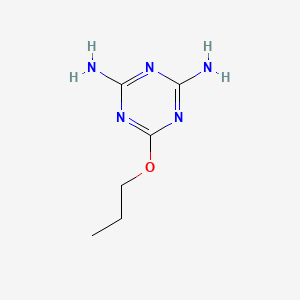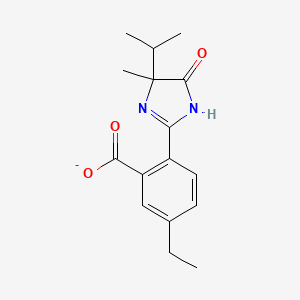
Iodohippuric acid I-125
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodohippuric acid I-125 is a radiopharmaceutical compound used primarily in nuclear medicine for diagnostic purposes. It is an analog of p-aminohippuric acid and is labeled with the radioactive isotope iodine-125. This compound is particularly useful for assessing renal function and effective renal plasma flow due to its high clearance rate and renal excretion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of iodohippuric acid I-125 involves the isotopic exchange reaction between radioiodine (iodine-125) and iodohippuric acid isomers. This reaction typically occurs in a molten ammonium acetate medium at 120°C without any carrier added . The process is a nucleophilic second-order substitution reaction, where radioiodine replaces iodine-127 in the iodohippuric acid molecule .
Industrial Production Methods: Industrial production of this compound involves the preparation of a sterile, aqueous solution containing iodohippurate sodium, where a portion of the molecules contain radioactive iodine-125. The solution is prepared by adding acetate buffer, iodohippuric acid, and copper sulfate to a sterile vial, followed by the addition of iodine-125 .
Análisis De Reacciones Químicas
Types of Reactions: Iodohippuric acid I-125 primarily undergoes isotopic exchange reactions. These reactions involve the substitution of iodine-127 with iodine-125 in the iodohippuric acid molecule .
Common Reagents and Conditions:
Reagents: Ammonium acetate, iodohippuric acid, iodine-125.
Conditions: Molten state at 120°C, no-carrier-added radioiodine.
Major Products: The major product of these reactions is iodohippuric acid labeled with iodine-125, which is used for diagnostic imaging in nuclear medicine .
Aplicaciones Científicas De Investigación
Iodohippuric acid I-125 has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tracer in isotopic exchange studies to understand reaction mechanisms and kinetics.
Biology: Helps in studying renal physiology and the mechanisms of renal excretion.
Medicine: Widely used in nuclear medicine for renal imaging and assessing renal function.
Industry: Utilized in the production of radiopharmaceuticals for diagnostic purposes.
Mecanismo De Acción
The mechanism of action of iodohippuric acid I-125 involves its rapid uptake and excretion by the kidneys. After intravenous administration, the compound is filtered by the glomeruli and secreted by the renal tubules. This allows for the assessment of renal plasma flow and function through imaging techniques .
Comparación Con Compuestos Similares
Ortho-Iodohippuric Acid (OIH): An analog of p-aminohippuric acid used for determining effective renal plasma flow.
Iodohippurate Sodium I-123: Another radiopharmaceutical used for renal imaging, labeled with iodine-123.
Iodohippurate Sodium I-131: Used for similar diagnostic purposes but labeled with iodine-131.
Uniqueness: Iodohippuric acid I-125 is unique due to its specific labeling with iodine-125, which has a half-life of 60 days and emits gamma rays of 35 keV. This makes it suitable for diagnostic imaging with minimal radiation exposure to patients and personnel .
Propiedades
Número CAS |
58861-30-6 |
|---|---|
Fórmula molecular |
C9H8INO3 |
Peso molecular |
303.07 g/mol |
Nombre IUPAC |
2-[(2-(125I)iodanylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H8INO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)/i10-2 |
Clave InChI |
CORFWQGVBFFZHF-CKWBHOIGSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)[125I] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















